

# Understanding the chemical structure of K00546 (CAS 443798-47-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: K00546

Cat. No.: B1668761

[Get Quote](#)

An In-depth Technical Guide to **K00546** (CAS 443798-47-8): A Potent Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical compound **K00546** (CAS 443798-47-8), intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's chemical structure, mechanism of action, inhibitory activity, and relevant biological pathways, supported by quantitative data and representative experimental methodologies.

## Chemical Structure and Properties

**K00546** is a complex organic molecule belonging to the benzenesulfonamide class of compounds.<sup>[1]</sup> It is a solid powder at room temperature and is soluble in DMSO.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **K00546**

| Property          | Value                                                                                          | Reference                                                   |
|-------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 443798-47-8                                                                                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Formula | C <sub>15</sub> H <sub>13</sub> F <sub>2</sub> N <sub>7</sub> O <sub>2</sub> S <sub>2</sub>    | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 425.44 g/mol                                                                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| IUPAC Name        | 5-amino-N-(2,6-difluorophenyl)-3-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Synonyms          | K-00546, K 00546, Cdk1/2 Inhibitor III                                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| SMILES            | S=C(N1N=C(NC2=CC=C(S(=O)(N)=O)C=C2)N=C1N)NC3=C(F)C=CC=C3F                                      | <a href="#">[2]</a> <a href="#">[6]</a>                     |
| InChI Key         | ARIOBGGZRZJITQX-UHFFFAOYSA-N                                                                   | <a href="#">[2]</a>                                         |

## Mechanism of Action

**K00546** functions as a potent, ATP-competitive inhibitor of several protein kinases.[\[4\]](#) Its mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. Structural studies have shown that **K00546** binds to the STE20-like kinase (SLK) ATP-binding site, where it forms three hydrogen bonds with the kinase hinge residues Glutamic Acid 109 (E109) and Cysteine 111 (C111).[\[4\]](#)[\[8\]](#) Additionally, the sulfamoyl group of the molecule interacts with the main chain of Leucine 40 (L40), further stabilizing the binding.[\[4\]](#)[\[8\]](#)

## Quantitative Inhibitory Activity

**K00546** exhibits potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and CDC2-like Kinases (CLKs), with nanomolar efficacy. It also inhibits a range of other kinases at higher concentrations. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized below.

Table 2: IC<sub>50</sub> Values of **K00546** Against Various Kinases

| Target Kinase      | IC <sub>50</sub> | Reference |
|--------------------|------------------|-----------|
| CDK2/cyclin A      | 0.5 nM           | [4][8][9] |
| CDK1/cyclin B      | 0.6 nM           | [4][8][9] |
| CLK1               | 8.9 nM           | [4][6][8] |
| CLK3               | 29.2 nM          | [4][6][8] |
| VEGF-R2            | 32 nM            | [4][8]    |
| GSK-3              | 140 nM           | [4][8]    |
| MAP kinase (ERK-2) | 1.0 μM           | [4][8]    |
| PDGF-R $\beta$     | 1.6 μM           | [4][8]    |
| Casein kinase-1    | 2.8 μM           | [4][8]    |
| PKA                | 5.2 μM           | [4][8]    |
| Calmodulin kinase  | 8.9 μM           | [4][8]    |

## Signaling Pathway Involvement

As a potent inhibitor of CDK1 and CDK2, **K00546** directly interferes with the cell cycle regulation pathway. CDKs are essential for cell cycle progression, driving the transition between different phases (G1, S, G2, M). They achieve this by phosphorylating key substrate proteins, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK complexes (such as Cyclin D-CDK4/6 and Cyclin E-CDK2) causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1/S phase transition and DNA synthesis.[\[10\]](#) By inhibiting CDK1 and CDK2, **K00546** prevents Rb phosphorylation, leading to cell cycle arrest.



[Click to download full resolution via product page](#)

Diagram 1: Simplified CDK/Rb signaling pathway showing inhibition by **K00546**.

## Experimental Protocols & Workflows

While the precise, step-by-step protocols from the original discovery and characterization papers are not publicly available, the methodologies can be reconstructed from standard practices in kinase inhibitor testing. A typical workflow involves initial screening, potency determination, and cellular assays.



[Click to download full resolution via product page](#)

Diagram 2: General experimental workflow for characterizing a kinase inhibitor.

## Representative Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to determine the IC<sub>50</sub> of an inhibitor like **K00546** against a target kinase, such as CDK2/Cyclin A. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[2][5]

### 1. Reagent Preparation:

- Kinase Buffer (1X): Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 5 mM β-glycerophosphate, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, and 2 mM DTT.[7]
- CDK2/Cyclin A Enzyme: Reconstitute and dilute the kinase enzyme in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/μL).
- Substrate: Prepare a solution of a suitable substrate peptide (e.g., a derivative of Histone H1 or Rb protein) in 1X Kinase Buffer.
- ATP Solution: Prepare a solution of ATP in 1X Kinase Buffer at a concentration close to the Michaelis constant (K<sub>m</sub>) for the kinase.
- **K00546** Dilutions: Perform a serial dilution of **K00546** in DMSO, then further dilute in 1X Kinase Buffer to create a range of concentrations for the dose-response curve.

### 2. Assay Procedure:

- Add 5 μL of each **K00546** dilution (or vehicle control) to the wells of a 96-well plate.
- Add 10 μL of the kinase/substrate mixture to each well.
- Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 10 μL of the ATP solution to each well.
- Allow the reaction to proceed for 30-60 minutes at 30°C.
- Stop the reaction and deplete unused ATP by adding 25 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP and measure light output by adding 50 μL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader.

### 3. Data Analysis:

- The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

- Plot the kinase activity against the logarithm of the **K00546** concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the  $IC_{50}$  value, which is the concentration of **K00546** that inhibits 50% of the kinase's activity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tools.thermofisher.com](https://tools.thermofisher.com) [tools.thermofisher.com]
- 2. [promega.com](https://promega.com) [promega.com]
- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [bmglabtech.com](https://bmglabtech.com) [bmglabtech.com]
- 6. [files.core.ac.uk](https://files.core.ac.uk) [files.core.ac.uk]
- 7. [media.cellsignal.com](https://media.cellsignal.com) [media.cellsignal.com]
- 8. 4.6. In Vitro CDK2/Cyclin A2 and c-Met Activity [bio-protocol.org]
- 9. [reactionbiology.com](https://reactionbiology.com) [reactionbiology.com]
- 10. Specific CLK inhibitors from a nov ... | Article | H1 Connect [archive.connect.h1.co]
- To cite this document: BenchChem. [Understanding the chemical structure of K00546 (CAS 443798-47-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668761#understanding-the-chemical-structure-of-k00546-cas-443798-47-8>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)